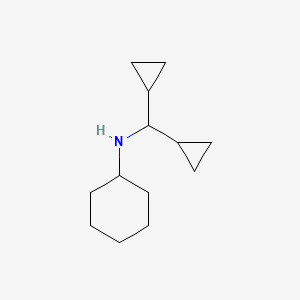

N-(dicyclopropylmethyl)cyclohexanamine

Beschreibung

N-(Dicyclopropylmethyl)cyclohexanamine is a cyclohexanamine derivative substituted with a dicyclopropylmethyl group at the nitrogen atom. These compounds belong to a broader class of cyclohexanamine derivatives, which are often explored for their unique stereoelectronic properties and applications in organic synthesis, pharmaceuticals, and materials science.

Eigenschaften

Molekularformel |

C13H23N |

|---|---|

Molekulargewicht |

193.33 g/mol |

IUPAC-Name |

N-(dicyclopropylmethyl)cyclohexanamine |

InChI |

InChI=1S/C13H23N/c1-2-4-12(5-3-1)14-13(10-6-7-10)11-8-9-11/h10-14H,1-9H2 |

InChI-Schlüssel |

UAAWXWJYZFPJRC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)NC(C2CC2)C3CC3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(dicyclopropylmethyl)cyclohexanamine can be achieved through several methods. One common approach involves the hydrogenation of aniline derivatives using catalysts such as ruthenium or palladium. The reaction typically occurs under high pressure and temperature conditions to ensure complete hydrogenation .

Industrial Production Methods

In industrial settings, the production of cyclohexylamine derivatives, including N-(dicyclopropylmethyl)cyclohexanamine, often involves the hydrogenation of nitrobenzene or the ammoniation of cyclohexanol. These processes are optimized for high yield and selectivity, utilizing advanced catalytic systems and reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

N-(dicyclopropylmethyl)cyclohexanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imines or amines.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: It can participate in nucleophilic substitution reactions, where the cyclohexylamine moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Reagents such as alkyl halides and strong bases are typically employed.

Major Products

The major products formed from these reactions include various substituted cyclohexylamines and imines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Based on the search results, there is no information about the applications of the compound "N-(dicyclopropylmethyl)cyclohexanamine". However, there is information available for the compound N-(cyclopropylmethyl)cyclohexylamine.

N-(cyclopropylmethyl)cyclohexylamine is a compound with analgetic activity .

Synthesis:

- N-(cyclopropylmethyl)cyclohexylamine can be produced by reacting cyclopropanecarboxylic acid with thionyl chloride to produce cyclopropanecarbonyl chloride, which is then reacted with cyclohexylamine to produce N-cyclohexylcyclopropanecarboxamide .

- The amide is then reduced using lithium aluminum hydride to produce N-(cyclopropylmethyl)cyclohexylamine .

- Salts of the amine can be prepared by interaction of the amine in an aqueous solution with the desired acid and evaporating the mixture to dryness . The residue can be recrystallized using aqueous organic solvents such as moist acetone .

Example Preparation of N-(cyclopropylmethyl)cyclohexylamine hydrochloride :

- React cyclopropanecarboxylic acid with thionyl chloride to produce cyclopropanecarbonyl chloride.

- React cyclopropanecarbonyl chloride with cyclohexylamine to produce N-cyclohexylcyclopropanecarboxamide and cyclohexylamine hydrochloride precipitate.

- Wash the precipitate with water to dissolve the cyclohexylamine hydrochloride, leaving N-cyclohexylcyclopropanecarboxamide.

- Recrystallize N-cyclohexylcyclopropanecarboxamide from 95% alcohol to obtain white crystalline N-cyclohexylcyclopropanecarboxamide with a melting point of 138-139°C.

- Add N-cyclohexylcyclopropanecarboxamide to a refluxing solution of lithium aluminum hydride in ether.

- Dissolve N-(cyclopropylmethyl)cyclohexylamine in an aqueous solution of concentrated hydrochloric acid.

- Evaporate the solution to dryness under reduced pressure on a water bath at 30-45°C.

- Crystallize the residue from moist acetone to yield N-(cyclopropylmethyl)cyclohexylamine hydrochloride with a melting point of 274.5-275°C.

Analgetic testing:

- The method used to test for analgesia was a modification of the Ercoli-Lewis method .

- The apparatus consisted of a 2000-watt clear light bulb as a source of radiant heat, a biconvex lens to focus the heat rays, a shutter to cut off the heat stimulus, and a cellophane screen on which the radiant heat was focused .

- The light bulb was surrounded by a water-cooled jacket with a window to transmit the heat .

- Ten rats were tested at a dosage level of 25 mg/kg of N-(cyclopropylmethyl)cyclohexylamine hydrochloride, and five rats were used as controls .

Wirkmechanismus

The mechanism of action of N-(dicyclopropylmethyl)cyclohexanamine involves its interaction with specific molecular targets in biological systems. It is believed to modulate certain pathways by binding to receptors or enzymes, thereby influencing cellular processes. Detailed studies are ongoing to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features:

- Core structure : Cyclohexane ring with an amine group (-NH-) attached.

- Substituent: A dicyclopropylmethyl group (-CH(C3H5)2) bonded to the nitrogen.

Structural Analogues of Cyclohexanamine Derivatives

The table below compares N-(dicyclopropylmethyl)cyclohexanamine with structurally related compounds, focusing on molecular properties and substituent effects:

Key Observations:

- Steric Effects : The dicyclopropylmethyl group in the target compound likely imposes greater steric hindrance compared to simpler substituents like methyl or benzyl groups. This could influence reactivity in catalytic processes or binding affinity in biological systems .

Physicochemical Properties

While direct data for N-(dicyclopropylmethyl)cyclohexanamine is unavailable, inferences can be drawn from analogs:

- Basicity : Cyclohexanamine derivatives typically exhibit pKa values between 9–11. Substituents like cyclopropyl groups may slightly lower basicity due to inductive effects.

- Solubility : Likely low water solubility due to hydrophobic cyclopropane and cyclohexane moieties, similar to N-methyldicyclohexylamine (logP ~3.5) .

Biologische Aktivität

N-(Dicyclopropylmethyl)cyclohexanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

N-(Dicyclopropylmethyl)cyclohexanamine belongs to the class of cyclohexanamines, characterized by a cyclohexane ring substituted with an amine group. The dicyclopropylmethyl moiety contributes to its structural uniqueness and may influence its biological activity.

Biological Activity Overview

-

Neuropharmacological Effects :

- Compounds similar to N-(dicyclopropylmethyl)cyclohexanamine have been studied for their effects on neurotransmitter systems. For instance, inhibitors of neuropeptides such as N-acetyl-aspartylglutamate (NAAG) have shown potential therapeutic applications in neurological disorders by modulating glutamate levels in the brain .

-

Anti-inflammatory Properties :

- Research indicates that certain amines exhibit anti-inflammatory effects by inhibiting nitric oxide (NO) production in macrophages. Compounds with similar structures have demonstrated dose-dependent inhibition of NO production, suggesting that N-(dicyclopropylmethyl)cyclohexanamine may possess similar anti-inflammatory properties .

- Antimicrobial Activity :

The biological activity of N-(dicyclopropylmethyl)cyclohexanamine can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds that inhibit enzymes like NAALADase can alter neurotransmitter metabolism, potentially leading to increased levels of neuropeptides that modulate synaptic transmission and plasticity .

- Cytokine Modulation : Anti-inflammatory effects are often mediated through the modulation of cytokine production and signaling pathways involved in inflammation. This could involve the inhibition of NF-kB pathways or the downregulation of pro-inflammatory cytokines.

1. Neuropharmacology

A study focusing on NAALADase inhibitors demonstrated that specific structural modifications significantly enhanced potency. The most effective compound showed a Ki value of 0.275 nM, indicating a strong inhibitory effect on glutamate metabolism, which could be relevant for conditions like epilepsy and neurodegenerative diseases .

2. Anti-inflammatory Research

In vitro assays using RAW 264.7 macrophages assessed the NO inhibitory activity of various cyclohexanamine derivatives. Results indicated that compounds with hydroxyl and methoxy substitutions exhibited potent anti-inflammatory actions, with IC50 values ranging from 10 to 20 µM . These findings suggest potential therapeutic applications for inflammatory diseases.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.